molecular formula C24H23N3OS B11500139 N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide

N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11500139
M. Wt: 401.5 g/mol
InChI Key: WHXOJURWXSWCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, a cyano group, and a trimethylpyridinyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as solvent-free reactions and the use of efficient catalysts, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The cyano group and the trimethylpyridinyl group play crucial roles in its binding to enzymes and receptors. The compound may inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trimethylpyridinyl group, in particular, distinguishes it from other similar compounds and enhances its potential for diverse applications.

Properties

Molecular Formula

C24H23N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

N-benzyl-2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C24H23N3OS/c1-17-18(2)22(14-25)24(26-19(17)3)29-16-23(28)27(21-12-8-5-9-13-21)15-20-10-6-4-7-11-20/h4-13H,15-16H2,1-3H3

InChI Key

WHXOJURWXSWCAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.